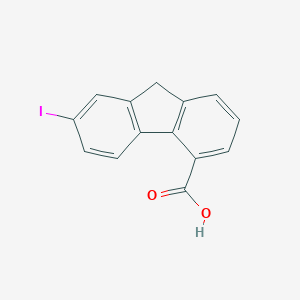

7-iodo-9H-fluorene-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

7-iodo-9H-fluorene-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUQWLXGXIQEWQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60371506 | |

| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16218-33-0 | |

| Record name | 7-iodo-9H-fluorene-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60371506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Iodo-9H-fluorene-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

7-iodo-9H-fluorene-4-carboxylic acid CAS number 16218-33-0

An In-depth Technical Guide to 7-iodo-9H-fluorene-4-carboxylic Acid: A Bifunctional Scaffold for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No. 16218-33-0), a specialized organic compound possessing a unique bifunctional architecture. The rigid, fluorescent fluorene core is strategically functionalized with an aryl iodide at the C7 position and a carboxylic acid at the C4 position. This substitution pattern creates a versatile molecular scaffold with two chemically orthogonal reactive sites, making it a valuable building block for complex molecular design in medicinal chemistry, materials science, and diagnostics. This document details its physicochemical properties, outlines a robust, multi-step synthesis pathway based on established chemical principles, and explores its core utility as a versatile linker and scaffold for advanced applications.

Introduction: The Strategic Value of the Fluorene Scaffold

The fluorene moiety is a well-established and privileged structure in chemical and pharmaceutical research. Its rigid, planar, and electron-rich nature imparts favorable properties, including high thermal stability and inherent fluorescence.[1] These characteristics have led to the widespread use of fluorene derivatives in high-performance organic light-emitting diodes (OLEDs), solar cells, and fluorescent probes.[2][3]

In the realm of drug discovery, the fluorene core serves as a pharmacophore in a variety of biologically active compounds, including anti-cancer, anti-inflammatory, and antimalarial agents. The specific functionalization of the fluorene ring system is critical to modulating its biological activity and physicochemical properties.

This compound represents a highly strategic evolution of this scaffold. It incorporates two of the most versatile functional groups in modern organic synthesis:

-

A Carboxylic Acid: This group provides a reliable handle for covalent modification, most commonly through the formation of robust amide bonds with amines (e.g., in peptides or proteins) or ester bonds with alcohols. It can also serve as a key hydrogen-bonding pharmacophoric element in drug-receptor interactions.

-

An Aryl Iodide: The carbon-iodine bond is a premier functional group for transition metal-catalyzed cross-coupling reactions. It readily participates in a wide array of C-C and C-heteroatom bond-forming reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig), allowing for the precise and modular attachment of diverse molecular fragments.[4]

The presence of both groups on a single, rigid scaffold makes this compound an exceptional bifunctional linker or building block for constructing complex, well-defined molecular architectures.[5][6]

Physicochemical and Safety Profile

The fundamental properties of this compound are summarized below. These values are derived from chemical supplier databases and computational models.

| Property | Value | Source |

| CAS Number | 16218-33-0 | [7] |

| Molecular Formula | C₁₄H₉IO₂ | [7][] |

| Molecular Weight | 336.13 g/mol | [] |

| Melting Point | 265 °C | [7] |

| Boiling Point | 502 °C at 760 mmHg (Predicted) | [7] |

| Density | 1.837 g/cm³ (Predicted) | [7] |

| Flash Point | 257.4 °C (Predicted) | [7] |

| XLogP3 | 3.7 | [7] |

| Appearance | Solid (Form to be confirmed experimentally) | N/A |

Safety & Handling

According to GHS hazard classifications, this compound is designated as an irritant.

-

Hazard Statement: H315 (Causes skin irritation).

-

Precautionary Measures: Standard laboratory precautions should be taken, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Proposed Synthesis and Characterization

Caption: Proposed three-step synthesis pathway for the target compound.

Step 1: Synthesis of 9-Fluorenone-4-carboxylic Acid

Rationale: This step involves an intramolecular Friedel-Crafts-type acylation. Concentrated sulfuric acid acts as both the solvent and the catalyst, protonating one carboxylic acid group of diphenic acid, which then allows the resulting acylium ion to be attacked by the second aromatic ring, leading to cyclization and formation of the five-membered ketone ring. This is a standard and high-yielding method for producing the fluorenone core.[9]

Protocol:

-

To a reaction vessel, add diphenic acid (1.0 eq).

-

Carefully add concentrated sulfuric acid (approx. 2.5 mL per gram of diphenic acid) with stirring.

-

Heat the reaction mixture to 140 °C for 35-40 minutes. The solution will turn deep red.

-

Cool the mixture to room temperature and then carefully pour it into a large volume of ice water (approx. 30 mL per gram of starting material) to precipitate the product.

-

Collect the yellow precipitate by vacuum filtration.

-

Wash the solid thoroughly with distilled water until the filtrate is neutral (pH ~7).

-

The crude product can be purified by boiling in water to remove any remaining sulfuric acid or by recrystallization from acetic acid to yield 9-fluorenone-4-carboxylic acid as yellow, needle-like crystals.[10]

Characterization Data for Intermediate (from literature):

-

¹H NMR (400MHz, DMSO-d6): δ 13.68 (1H, bs, COOH), 8.25 (1H, bd, J=7.7Hz), 7.97-7.93 (1H, m), 7.82-7.76 (1H, m), 7.69-7.59 (2H, m), 7.51-7.40 (2H, m).[10]

-

¹³C NMR (100MHz, DMSO-d6): δ 192.66, 168.46, 143.06, 142.67, 136.51, 135.91, 135.00, 134.09, 130.49, 129.82, 128.73, 127.05, 126.18, 124.30.[10]

Step 2: Regioselective Iodination

Rationale: This step introduces the iodine atom via electrophilic aromatic substitution. The fluorenone ring system is deactivated by the electron-withdrawing ketone and carboxylic acid groups. The C4-carboxylic acid directs meta to itself (C2, C5), while the overall deactivation makes substitution on that ring less favorable. The C7 position on the second ring is the most likely site for substitution due to electronic and steric factors. A strong iodinating system, such as iodine activated by an oxidant (e.g., iodic acid, HIO₃) in sulfuric acid, is required to overcome the deactivated nature of the ring system.[4]

Protocol:

-

In a reaction vessel, dissolve 9-fluorenone-4-carboxylic acid (1.0 eq) in concentrated sulfuric acid.

-

Add molecular iodine (I₂, 0.5-0.6 eq) and a suitable oxidizing agent like iodic acid (HIO₃, ~0.4 eq) to the solution.

-

Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture onto ice water to precipitate the crude product.

-

Collect the solid by vacuum filtration and wash extensively with water, followed by a solution of sodium thiosulfate to remove any unreacted iodine.

-

Purify the crude 7-iodo-9-fluorenone-4-carboxylic acid by recrystallization or column chromatography.

Step 3: Reduction of the Fluorenone Ketone

Rationale: The final step is the reduction of the C9 ketone to a methylene (CH₂) group to form the fluorene core. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation. It is a mild and selective reducing agent that readily reduces ketones and aldehydes but will not reduce the carboxylic acid or the aromatic rings, ensuring a clean conversion.[11][12][13]

Protocol:

-

Suspend 7-iodo-9-fluorenone-4-carboxylic acid (1.0 eq) in a suitable alcohol solvent, such as methanol or ethanol.

-

Cool the suspension in an ice bath.

-

Slowly add sodium borohydride (NaBH₄, 2-4 eq) portion-wise to control the reaction rate and any effervescence.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until TLC analysis indicates the complete consumption of the starting material. The bright yellow color of the fluorenone should disappear.

-

Carefully acidify the reaction mixture with dilute hydrochloric acid (e.g., 1 M HCl) to neutralize excess NaBH₄ and protonate the intermediate alkoxide.

-

The product will precipitate from the solution. Collect the solid by vacuum filtration, wash with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization to yield the final product, this compound.

Core Utility: A Bifunctional Synthetic Scaffold

The primary value of this molecule lies in the orthogonal reactivity of its two key functional groups. This allows for sequential, selective modifications, making it a powerful tool for building complex molecules.

Caption: Orthogonal reactivity of the carboxylic acid and aryl iodide moieties.

Potential Applications:

-

Drug Discovery & Chemical Biology:

-

Linker for Antibody-Drug Conjugates (ADCs): The carboxylic acid can be coupled to a targeting antibody, while the aryl iodide can be used to attach a cytotoxic payload via a cross-coupling reaction. The rigid fluorene spacer can help control the drug-antibody ratio and release characteristics.[6]

-

Scaffold for Focused Libraries: The molecule serves as an excellent starting point for creating libraries of novel compounds. A common core can be derivatized at the carboxylic acid, and this product can then be subjected to various cross-coupling reactions at the iodide position, rapidly generating structural diversity for screening.

-

Fluorescent Probes: The inherent fluorescence of the fluorene core can be modulated by the substituents attached at either end. This allows for the design of "turn-on" or ratiometric probes for detecting specific analytes or biological events.[3]

-

-

Materials Science:

-

Monomer for Specialty Polymers: The bifunctional nature allows it to be incorporated into polymers. For example, polymerization through the carboxylic acid could create a polyester with pendant iodo-fluorene groups, which could then be post-functionalized via cross-coupling to tune the polymer's electronic or optical properties.

-

Conclusion

This compound is more than just a chemical compound; it is a sophisticated molecular tool. Its value is derived from the strategic placement of two of organic chemistry's most versatile functional groups onto a rigid, fluorescent backbone. While not a widely commercialized product, its structure offers immense potential for researchers in drug discovery, diagnostics, and materials science. The robust synthetic pathway outlined in this guide provides a clear roadmap for its preparation, enabling scientists and developers to leverage its unique bifunctional properties to build the next generation of complex molecules and functional materials.

References

-

Reduction of 9-fluorenone. (n.d.). Department of Chemistry, University of Texas at Dallas. Retrieved from [Link]

-

Liu, S., et al. (2020). Emerging Applications of Fluorogenic and Non-fluorogenic Bifunctional Linkers. Angewandte Chemie International Edition, 59(39), 16484-16496. Available at: [Link]

-

Wang, Y., et al. (2021). A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol. CrystEngComm, 23(4), 849-855. Available at: [Link]

-

Nishizawa, S., et al. (2017). The linkers in fluorene-labeled 2′-deoxyuridines affect fluorescence discriminating phenomena upon duplex formation. Organic & Biomolecular Chemistry, 15(31), 6545-6552. Available at: [Link]

-

Azolearn. (2021, April 30). Reduction of 9-Fluorenone Lab Experiment [Video]. YouTube. Retrieved from [Link]

-

Brainly. (2023, November 20). Describe the mechanism of reducing 9-fluorenone to 9-fluorenol using sodium borohydride. Retrieved from [Link]

-

Grandjean, C., et al. (2016). Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. Bioconjugate Chemistry, 27(4), 924-930. Available at: [Link]

-

Borohydride Reduction of Fluorenone. (2011, October 11). Boston University. Retrieved from [Link]

-

Reduction of Fluorenone to Fluorenol. (n.d.). Study.com. Retrieved from [Link]

-

Späte, A. K., et al. (2022). Linker Molecules Convert Commercial Fluorophores into Tailored Functional Probes during Biolabelling. Chemistry – A European Journal, 28(12), e202104081. Available at: [Link]

-

Synthesis of fluorenone from fluorene-9-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]

-

Lee, C.-L., et al. (2020). Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization. Organics, 1(1), 31-43. Available at: [Link]

-

Iodoarenes synthesis by iodination or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Synthesis of 9-fluorenone-4-carboxylic acid. (n.d.). PrepChem.com. Retrieved from [Link]

- Gerike, P., et al. (1986). Process for the preparation of fluorene-9-carboxylic acid. U.S. Patent No. 4,564,700. Washington, DC: U.S. Patent and Trademark Office.

Sources

- 1. mdpi.com [mdpi.com]

- 2. A luminescent coordination polymer constructed from a fluorene-based bifunctional ligand for the selective detection of tetracyclines and 2,4,6-trinitrophenol - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 3. The linkers in fluorene-labeled 2′-deoxyuridines affect fluorescence discriminating phenomena upon duplex formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 9. prepchem.com [prepchem.com]

- 10. Page loading... [guidechem.com]

- 11. brainly.com [brainly.com]

- 12. DSpace [open.bu.edu]

- 13. Reduction of Fluorenone to Fluorenol | Study.com [study.com]

An In-Depth Technical Guide to 7-iodo-9H-fluorene-4-carboxylic acid: Properties, Characterization, and Synthetic Insights for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the physical and chemical properties of 7-iodo-9H-fluorene-4-carboxylic acid, a versatile building block with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed protocols and theoretical background for the synthesis, characterization, and utilization of this compound.

Introduction: The Significance of the Fluorene Scaffold

The fluorene moiety is a privileged scaffold in medicinal chemistry and materials science due to its rigid, planar structure and unique photophysical properties.[1] Fluorene derivatives have demonstrated a wide range of biological activities, including anticancer and anti-inflammatory properties.[2] The introduction of a carboxylic acid group and an iodine atom at specific positions on the fluorene core, as in this compound, offers strategic advantages for further chemical modifications and targeted drug design. The carboxylic acid provides a handle for amide bond formation, a common linkage in pharmaceuticals, while the iodine atom is amenable to various cross-coupling reactions, allowing for the introduction of diverse molecular fragments.[3][4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development. The following table summarizes its key physical characteristics based on available data.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₉IO₂ | [5][] |

| Molecular Weight | 336.12 g/mol | [5][] |

| Appearance | Off-white to yellow solid (predicted) | - |

| Melting Point | 265 °C | [5] |

| Boiling Point | 502 °C at 760 mmHg | [5] |

| Density | 1.837 g/cm³ | [5] |

| pKa (predicted) | 3.83 ± 0.20 | Chemicalize |

| LogP (predicted) | 3.56 | [5] |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Below are the expected spectral features based on its chemical structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the fluorene ring system, the methylene protons at the C9 position, and the acidic proton of the carboxylic acid. The aromatic protons will appear in the downfield region (typically 7-8.5 ppm), with their splitting patterns revealing their coupling relationships. The methylene protons at C9 will likely appear as a singlet around 4 ppm. The carboxylic acid proton is expected to be a broad singlet at a significantly downfield chemical shift (>10 ppm).

-

¹³C NMR: The carbon NMR spectrum will exhibit signals for the carboxyl carbon (around 170 ppm), the aromatic carbons (in the 120-150 ppm range), and the methylene carbon at C9 (around 37 ppm). The carbon attached to the iodine atom will show a characteristic chemical shift.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of this compound will be characterized by the following key absorption bands:[7]

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid dimer.

-

C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-O Stretch (Carboxylic Acid): A medium intensity band in the 1200-1300 cm⁻¹ region.

-

Aromatic C-H Stretch: Weak to medium bands above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Several medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-I Stretch: A weak to medium band in the low-frequency region (typically below 600 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum, typically obtained via electrospray ionization (ESI), will show a prominent peak for the molecular ion [M-H]⁻ at m/z 335 in negative ion mode, or [M+H]⁺ at m/z 337 in positive ion mode. The isotopic pattern of the molecular ion will be characteristic of a molecule containing one iodine atom. Fragmentation patterns would likely involve the loss of CO₂ from the carboxylic acid group.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dictated by its three key functional components: the carboxylic acid, the iodine substituent, and the fluorene core.

Figure 1: Key reaction pathways for this compound.

-

Carboxylic Acid Group: This functional group can be readily converted into esters, amides, and other derivatives using standard organic synthesis protocols.[8] This is particularly valuable for creating libraries of compounds for biological screening.

-

Iodine Substituent: The iodine atom serves as a versatile handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination.[3][4] These reactions allow for the introduction of a wide array of substituents, including aryl, alkynyl, vinyl, and amino groups, respectively, enabling the synthesis of complex molecules with tailored properties.

-

Fluorene Core: The aromatic rings of the fluorene system can undergo electrophilic substitution reactions, although the conditions need to be carefully controlled to avoid side reactions. The methylene bridge (C9) is acidic and can be deprotonated to form the fluorenyl anion, which can then react with various electrophiles.

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the synthesis and characterization of this compound.

Synthesis of this compound (Proposed)

A plausible synthetic route to this compound involves the iodination of a suitable fluorene precursor followed by functional group manipulation. A potential route starting from 9H-fluorene is outlined below.

Figure 2: Proposed synthetic pathway for this compound.

Step 1: Iodination of 9H-fluorene

-

To a stirred solution of 9H-fluorene in glacial acetic acid, add iodine and iodic acid.

-

Slowly add concentrated sulfuric acid and heat the mixture.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice water and collect the precipitate by filtration.

-

Recrystallize the crude product from a suitable solvent to obtain 2-iodo-9H-fluorene.

Step 2: Vilsmeier-Haack Formylation

-

To a solution of 2-iodo-9H-fluorene in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and then heat.

-

After completion, pour the reaction mixture onto crushed ice and neutralize with a base.

-

Extract the product with an organic solvent and purify by column chromatography to yield 2-iodo-9H-fluorene-4-carbaldehyde.

Step 3: Oxidation to the Carboxylic Acid

-

Dissolve 2-iodo-9H-fluorene-4-carbaldehyde in a suitable solvent (e.g., acetone).

-

Add an oxidizing agent such as potassium permanganate (KMnO₄) or Jones reagent dropwise.

-

Stir the reaction until the starting material is consumed (monitored by TLC).

-

Work up the reaction by quenching any excess oxidant and acidifying the solution.

-

Collect the precipitated this compound by filtration and purify by recrystallization.

Determination of pKa

The pKa of a sparingly soluble compound like this compound can be determined by measuring its solubility as a function of pH.

-

Prepare a series of buffer solutions with known pH values.

-

Add an excess of this compound to each buffer solution.

-

Equilibrate the samples by shaking or stirring for an extended period (e.g., 24-48 hours) at a constant temperature.

-

Filter the saturated solutions to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in each filtrate using UV-Vis spectrophotometry at a wavelength where the ionized and unionized forms have different molar absorptivities.

-

Plot the logarithm of the solubility against the pH. The pKa can be determined from the inflection point of the resulting curve.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive scaffold for the development of new therapeutic agents.

-

Scaffold for Combinatorial Chemistry: The presence of both a carboxylic acid and an iodine atom allows for orthogonal functionalization, making it an ideal starting point for the creation of diverse compound libraries for high-throughput screening.

-

Bioisosteric Replacement: The fluorene nucleus can serve as a bioisostere for other aromatic systems in known drug molecules, potentially leading to improved pharmacological properties.

-

Development of Anticancer Agents: Given that some fluorene derivatives exhibit potent anticancer activity, this compound could be a valuable precursor for the synthesis of novel oncology drug candidates.[9]

Conclusion

This compound is a promising and versatile building block for medicinal chemistry and materials science. Its well-defined structure and multiple points for chemical modification provide a solid foundation for the design and synthesis of novel compounds with tailored properties. This guide provides a comprehensive overview of its known and predicted properties, along with practical experimental protocols, to facilitate its use in research and development endeavors.

References

- Suzuki, A. (1999). Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions (pp. 49-97). Wiley-VCH.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

-

Fourier Transform infrared (FT-IR) spectra of carboxylic acids. Some... - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

-

Synthesis of fluorenone from fluorene-9-carboxylic acid. - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

- Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed. (1996).

- Efficient Suzuki and Sonogashira coupling reactions catalyzed by Pd/DNA@MWCNTs in green solvents under. (2019). Nanochemistry Research, 4(2), 132-139.

-

Synthesis of fluorene-9-carboxylic acid - PrepChem.com. (n.d.). Retrieved January 12, 2026, from [Link]

- Infrared Spectra of Some Carboxylic Acid Derivatives | Journal of the American Chemical Society. (1947). Journal of the American Chemical Society, 69(5), 1199–1203.

- Synthesis of 3-Hydroxy-9H-fluorene-2-carboxylates via Michael Reaction, Robinson Annulation, and Aromatization - MDPI. (2018). Organics, 3(4), 31.

- Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed. (2010). Bioorganic & Medicinal Chemistry Letters, 20(3), 1288-1292.

- Novel Fluorinated 7-Hydroxycoumarin Derivatives Containing an Oxime Ether Moiety: Design, Synthesis, Crystal Structure and Biological Evaluation - PubMed Central. (2021). Molecules, 26(2), 374.

-

9-fluorenecarboxylic acid - Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]

- Article - Folic Acid With Fluorene: A Complexation Study by UV and FTIR Spectroscopies. (2017). Ibn Al-haitham Journal For Pure And Applied Sciences, 30(2), 1-10.

- Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. (2013). Pharmaceuticals, 6(1), 1-32.

-

Sonogashira Coupling - Chemistry LibreTexts. (2024). Retrieved January 12, 2026, from [Link]

- Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. (2021). Molecules, 26(4), 985.

-

Draft Guidelines for Canadian Drinking Water Quality, Haloacetic Acids - Canada.ca. (2026). Retrieved January 12, 2026, from [Link]

-

Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization - Macmillan Group - Princeton University. (2023). Retrieved January 12, 2026, from [Link]

-

FTIR spectra of carboxylic acids || H-bonding & conjugation effect - YouTube. (2023). Retrieved January 12, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents | MDPI [mdpi.com]

- 3. Suzuki-Miyaura coupling reactions of iodo(difluoroenol) derivatives, fluorinated building blocks accessible at near-ambient temperatures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanochemres.org [nanochemres.org]

- 5. echemi.com [echemi.com]

- 7. youtube.com [youtube.com]

- 8. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. US4564700A - Process for the preparation of fluorene-9-carboxylic acid - Google Patents [patents.google.com]

A Comprehensive Technical Guide to the Regioselective Synthesis of 7-iodo-9H-fluorene-4-carboxylic Acid

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

7-iodo-9H-fluorene-4-carboxylic acid is a valuable synthetic intermediate, serving as a versatile scaffold in the development of novel therapeutics and advanced functional materials. The fluorene core is a privileged structure in medicinal chemistry and materials science, known for its rigid, planar geometry and unique photophysical properties.[1] The introduction of an iodine atom at the C7 position provides a crucial handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of complex molecular architectures.[2]

This guide provides an in-depth examination of the synthesis of this compound from the commercially available fluorene-4-carboxylic acid.[3] The primary challenge in this transformation is achieving high regioselectivity. This document elucidates the underlying chemical principles governing the reaction's selectivity, presents a field-proven experimental protocol, and offers a comprehensive framework for this critical synthetic step.

Mechanistic Rationale and Regioselectivity

The synthesis of this compound is accomplished via an electrophilic aromatic substitution (SEAr) reaction.[4] The outcome of this reaction is dictated by the directing effects of the substituents on the fluorene ring system.

-

The Methylene Bridge (C9): The -CH₂- group at the 9-position is an activating group. Through hyperconjugation and its electron-donating nature, it increases the electron density of the aromatic rings, directing incoming electrophiles to the ortho and para positions. For the fluorene skeleton, the positions para to the C9 bridge are C2 and C7, which are the most electronically enriched and sterically accessible sites for electrophilic attack. This is confirmed by iodination studies on unsubstituted fluorene, which predominantly yield 2-iodofluorene and 2,7-diiodofluorene.[4][5]

-

The Carboxylic Acid Group (C4): The -COOH group is a moderately deactivating, meta-directing group. It withdraws electron density from the ring to which it is attached (Ring A: C1-C4), making it less susceptible to electrophilic attack compared to the unsubstituted ring (Ring B: C5-C8).

Synergistic Effect: The combination of these two directing effects provides a strong basis for the regioselective iodination at the C7 position. The deactivating -COOH group at C4 effectively shields Ring A from the electrophile. Consequently, the iodination is directed to the more activated Ring B. On Ring B, the C7 position is para to the activating C9 methylene bridge, making it the most nucleophilic and favorable site for substitution. The C5 position, which is ortho to the C9 bridge, is sterically more hindered and electronically less favored than the C7 position.

Selection of the Iodinating Reagent

While classic methods for aromatic iodination involve molecular iodine (I₂) with a strong oxidizing agent (e.g., periodic acid, nitric acid), these conditions can be harsh and may lead to side reactions or lower yields.[6][7] A superior and more contemporary approach utilizes N-Iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as trifluoroacetic acid (TFA).[2][8]

Rationale for Choosing NIS/TFA:

-

Mild Conditions: The reaction typically proceeds at or below room temperature, preserving sensitive functional groups.[9]

-

High Efficacy: Trifluoroacetic acid activates NIS, generating a highly potent iodinating species, proposed to be iodine trifluoroacetate, which readily reacts with moderately activated aromatic rings.[2]

-

Operational Simplicity: NIS is an easy-to-handle solid, and the work-up procedure is straightforward.

-

Improved Selectivity: The mild nature of the NIS/TFA system often leads to cleaner reactions with higher regioselectivity compared to harsher methods.[9]

Synthetic Workflow

The overall process for the synthesis is outlined below. It involves the dissolution of the starting material, followed by the controlled addition of the iodinating agent and catalyst, reaction monitoring, and subsequent product isolation and purification.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Iodination of Acenaphthene and Fluorene with Iodine–Peracetic Acid - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 6. ncert.nic.in [ncert.nic.in]

- 7. 16.2 Other Aromatic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. N-Iodosuccinimide (NIS) [organic-chemistry.org]

- 9. Iodoarenes synthesis by iodination or substitution [organic-chemistry.org]

A Spectroscopic Guide to 7-iodo-9H-fluorene-4-carboxylic acid: Analysis and Data Interpretation

Molecular Structure and Spectroscopic Overview

7-iodo-9H-fluorene-4-carboxylic acid possesses a rigid, polycyclic aromatic hydrocarbon (PAH) framework, functionalized with a carboxylic acid and an iodine atom. These features give rise to a unique spectroscopic fingerprint.

-

Molecular Formula: C₁₄H₉IO₂[1][]

-

Molecular Weight: 336.12 g/mol []

-

Structure:

Figure 1: Chemical Structure of this compound

The following sections will provide a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, we can predict the chemical shifts and coupling patterns for both ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals in the aromatic, aliphatic, and acidic regions. The substitution pattern on the fluorene core will influence the chemical shifts and coupling constants of the aromatic protons.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1, H-2, H-3 | 7.0 - 8.0 | m | - |

| H-5 | ~8.0 | d | ~7-8 |

| H-6 | ~7.5 | dd | ~8, 2 |

| H-8 | ~8.2 | d | ~2 |

| H-9 (CH₂) | ~4.0 | s | - |

| COOH | >12.0 | br s | - |

Causality Behind Predictions:

-

Aromatic Protons (H-1 to H-8): The protons on the fluorene ring system will appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The electron-withdrawing carboxylic acid group at C-4 will deshield the adjacent protons (H-3 and H-5), while the iodo group at C-7 will also influence the chemical shifts of its neighboring protons (H-6 and H-8) through its inductive and anisotropic effects.

-

Methylene Protons (H-9): The two protons at the C-9 position are chemically equivalent and will appear as a singlet around 4.0 ppm. This chemical shift is characteristic of methylene protons situated between two aromatic rings.

-

Carboxylic Acid Proton (COOH): The acidic proton of the carboxylic acid group is highly deshielded and will appear as a broad singlet at a very downfield chemical shift, typically above 12 ppm. This signal will disappear upon the addition of D₂O due to proton exchange.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | ~170 |

| C-I | ~95 |

| Aromatic C-H | 120 - 140 |

| Quaternary Aromatic C | 130 - 150 |

| C-9 (CH₂) | ~37 |

Causality Behind Predictions:

-

Carbonyl Carbon (C=O): The carbon of the carboxylic acid group will be the most deshielded carbon in the spectrum, appearing around 170 ppm.

-

Iodinated Carbon (C-I): The carbon directly attached to the iodine atom (C-7) will experience a significant upfield shift due to the "heavy atom effect" of iodine, and its signal is expected to appear around 95 ppm.

-

Aromatic Carbons: The other aromatic carbons will resonate in the 120-150 ppm range. The specific chemical shifts will be influenced by the positions of the substituents.

-

Methylene Carbon (C-9): The aliphatic carbon at the C-9 position will have a chemical shift of approximately 37 ppm.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR sample preparation, data acquisition, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid group and the aromatic rings.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 2500-3300 | Broad, Strong |

| C-H stretch (aromatic) | 3000-3100 | Medium |

| C-H stretch (aliphatic) | 2850-2960 | Medium |

| C=O stretch (carboxylic acid) | 1680-1710 | Strong |

| C=C stretch (aromatic) | 1450-1600 | Medium to Strong |

| C-O stretch (carboxylic acid) | 1210-1320 | Strong |

| C-I stretch | 500-600 | Medium |

Causality Behind Predictions:

-

O-H Stretch: The O-H bond of the carboxylic acid will exhibit a very broad and strong absorption band in the 2500-3300 cm⁻¹ region due to strong intermolecular hydrogen bonding.

-

C=O Stretch: The carbonyl group of the carboxylic acid, being conjugated with the aromatic ring, will show a strong absorption at a slightly lower wavenumber, typically between 1680 and 1710 cm⁻¹.

-

Aromatic and Aliphatic C-H Stretches: The aromatic C-H stretching vibrations will appear as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene group will be observed just below 3000 cm⁻¹.

-

C-O Stretch: A strong C-O stretching band associated with the carboxylic acid will be present in the 1210-1320 cm⁻¹ region.

-

C-I Stretch: The carbon-iodine bond will have a characteristic stretching vibration in the far-infrared region, typically between 500 and 600 cm⁻¹.

Experimental Protocol for IR Spectroscopy

Caption: Workflow for acquiring and analyzing an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrometry Data:

| Ion | m/z (predicted) | Interpretation |

| [M]⁺ | 336 | Molecular Ion |

| [M-OH]⁺ | 319 | Loss of hydroxyl radical |

| [M-COOH]⁺ | 291 | Loss of carboxylic acid group |

| [M-I]⁺ | 209 | Loss of iodine atom |

Causality Behind Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at an m/z value corresponding to the molecular weight of the compound, which is 336. Since iodine is monoisotopic (¹²⁷I), there will not be a characteristic M+2 peak as seen with chlorine or bromine.

-

Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (-OH) and the loss of the entire carboxylic acid group (-COOH). The C-I bond is also susceptible to cleavage, leading to the loss of an iodine atom.

Experimental Protocol for Mass Spectrometry

Caption: General workflow for mass spectrometry analysis.

Conclusion

This technical guide has provided a comprehensive, albeit predictive, spectroscopic analysis of this compound. By applying fundamental principles of NMR, IR, and MS, we have established a detailed set of expected data that can serve as a valuable reference for the synthesis and characterization of this and related fluorene derivatives. The provided protocols and workflows offer a standardized approach to obtaining high-quality spectroscopic data, ensuring scientific rigor and reproducibility.

References

Sources

An In-depth Technical Guide to 7-iodo-9H-fluorene-4-carboxylic acid: Molecular Structure, Properties, and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 7-iodo-9H-fluorene-4-carboxylic acid, a halogenated derivative of the fluorene scaffold. Fluorene and its analogs are of significant interest in medicinal chemistry due to their unique structural and biological properties. This document details the molecular structure, physicochemical properties, a proposed synthetic route, and predicted spectroscopic data for this compound, offering valuable insights for its synthesis, characterization, and potential applications in drug discovery and development.

Molecular Identity and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon bearing both an iodo and a carboxylic acid functional group. These functionalities are expected to significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties. The carboxylic acid group, in particular, is a common feature in many pharmaceuticals, enhancing solubility and enabling interactions with biological targets.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C14H9IO2 | [2][3] |

| Molecular Weight | 336.12 g/mol | [2][3] |

| CAS Number | 16218-33-0 | [2] |

| IUPAC Name | This compound | [3] |

| Melting Point | 265 °C | [2] |

| Density | 1.837 g/cm³ | [2] |

| SMILES | C1C2=C(C3=C1C=C(C=C3)I)C(=CC=C2)C(=O)O | [3] |

| InChI | InChI=1S/C14H9IO2/c15-10-4-5-11-9(7-10)6-8-2-1-3-12(13(8)11)14(16)17/h1-5,7H,6H2,(H,16,17) | [3] |

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a tricyclic fluorene core. An iodine atom is substituted at the 7-position, and a carboxylic acid group is at the 4-position.

Caption: 2D representation of this compound.

The key structural features that likely dictate the molecule's properties are:

-

Fluorene Core: A rigid, planar, and lipophilic scaffold that is a common motif in biologically active compounds.

-

Carboxylic Acid Group: A polar, acidic functional group that can participate in hydrogen bonding and ionic interactions. It is often used in drug design to improve aqueous solubility and target binding.

-

Iodine Atom: A large, lipophilic halogen atom that can influence the molecule's size, conformation, and electronic properties. Halogen bonding is an increasingly recognized interaction in drug-receptor binding.

Proposed Synthetic Pathway

Caption: Logical flow for the structural characterization of the target compound.

Predicted Spectroscopic Data:

-

¹H NMR Spectroscopy:

-

A singlet for the methylene protons (C9-H) is expected around δ 4.0 ppm.

-

Aromatic protons will appear in the region of δ 7.0-8.5 ppm. The specific splitting patterns will depend on the coupling between adjacent protons on the aromatic rings.

-

The carboxylic acid proton (COOH) will be a broad singlet, typically downfield, above δ 10 ppm.

-

-

¹³C NMR Spectroscopy:

-

The methylene carbon (C9) is expected to appear around δ 37 ppm.

-

Aromatic carbons will resonate in the δ 120-150 ppm range. The carbon attached to the iodine (C7) will likely be shifted upfield compared to the other aromatic carbons.

-

The carboxylic acid carbonyl carbon (C=O) will be observed in the δ 165-180 ppm region.

-

-

Infrared (IR) Spectroscopy:

-

A broad O-H stretch from the carboxylic acid will be prominent in the 2500-3300 cm⁻¹ region.

-

A strong C=O stretch from the carboxylic acid will be observed around 1700 cm⁻¹.

-

C-H stretches from the aromatic rings and the methylene group will be present around 3000 cm⁻¹.

-

A C-I stretch may be observed at lower wavenumbers, typically below 600 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

The molecular ion peak (M⁺) should be observed at m/z = 336.

-

A prominent fragment corresponding to the loss of the iodine atom (M-127) would be expected.

-

Fragmentation of the carboxylic acid group could lead to the loss of -OH (M-17) and -COOH (M-45).

-

Potential Applications in Drug Development

The fluorene scaffold is a key component in numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [4][5]The introduction of substituents at various positions on the fluorene ring can significantly modulate these activities.

-

Anticancer Potential: Studies on other fluorene derivatives have shown that substitutions at the 7-position can enhance their anticancer efficacy. [6]The presence of the iodine atom in this compound could lead to novel interactions with biological targets, potentially through halogen bonding, and may confer improved cytotoxic activity against cancer cell lines.

-

Antimicrobial Activity: Fluorene derivatives have been investigated for their antibacterial and antifungal properties. [7]The combination of the lipophilic fluorene core, the iodine atom, and the polar carboxylic acid group in the target molecule presents a unique pharmacophore that could be explored for the development of new antimicrobial agents.

-

Enzyme Inhibition: The carboxylic acid moiety is a well-known feature in the design of enzyme inhibitors, often acting as a key binding group within the active site. This compound could be investigated as a potential inhibitor for various enzymes implicated in disease.

The development of this and other novel halogenated fluorene carboxylic acids could provide valuable new leads for drug discovery programs.

References

-

IR: carboxylic acids. Available from: [Link]

-

22.2: Spectroscopy of Carboxylic Acid Derivatives - Chemistry LibreTexts. Available from: [Link]

-

21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition. Available from: [Link]

-

Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - MDPI. Available from: [Link]

-

New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with MI-Crobicidal and Antibiofilm Activity Enhanced by Combination with Iron Oxide Nanoparticles - MDPI. Available from: [Link]

-

Fluorene-4-carboxylic acid - the NIST WebBook. Available from: [Link]

-

Molecules PDF - Matrix Fine Chemicals. Available from: [Link]

-

1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH. Available from: [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed. Available from: [Link]

-

Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Oxidation of Fluorene to Fluorenone Mechanism | Study.com [study.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. prepchem.com [prepchem.com]

The Ascendancy of Fluorene Scaffolds: A Technical Primer on Their Application in Organic Electronics

Foreword: The Unique Proposition of the Fluorene Core

In the rapidly evolving landscape of organic electronics, the quest for materials that offer a harmonious blend of high performance, stability, and processability is paramount. Among the pantheon of π-conjugated systems, fluorene and its derivatives have emerged as a cornerstone technology.[1] This is not by accident, but a direct consequence of the inherent structural and electronic advantages conferred by the fluorene moiety. Its rigid, planar biphenyl structure provides a high degree of conjugation, which is fundamental for efficient charge transport.[2] Furthermore, the C9 position of the fluorene ring offers a unique site for chemical modification, allowing for the introduction of various substituents that can be used to tune the material's solubility, energy levels, and film-forming properties without significantly disrupting the electronic properties of the conjugated backbone.[3][4][5] This guide will provide an in-depth exploration of the multifaceted applications of fluorene derivatives in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs), underpinned by a discussion of their synthesis and the causal relationships between molecular design and device performance.

Fluorene Derivatives in Organic Light-Emitting Diodes (OLEDs): The Pursuit of Stable and Efficient Emission

The high photoluminescence quantum yields and excellent thermal stability of fluorene-based materials make them exceptionally well-suited for OLED applications.[1][6][7] Their versatility allows them to be employed in various roles within the OLED device stack, including as emissive materials, host materials, and charge transport layers.[1]

The Blue Emitter Challenge and the Polyfluorene Solution

One of the most significant contributions of fluorene derivatives has been in addressing the long-standing challenge of developing stable and efficient blue-emitting materials for OLEDs. Poly(9,9-dialkylfluorene)s, for instance, are known for their deep blue emission.[2] However, a critical issue that has plagued early polyfluorene-based blue emitters is the emergence of a low-energy green emission band during device operation, which has been attributed to the formation of fluorenone defects or aggregate/excimer states.

To circumvent this, significant research has focused on the modification of the fluorene core. Spiro-functionalization at the C9 position, for example, has been shown to enhance the spectral stability of polyfluorenes by sterically hindering intermolecular interactions that can lead to excimer formation.[2]

Fluorene Copolymers for Color Tuning and Enhanced Performance

The incorporation of fluorene units into copolymers with other aromatic moieties has proven to be a powerful strategy for tuning the emission color and improving device performance. For instance, copolymerizing fluorene with electron-accepting units like benzothiadiazole (BT) can shift the emission from blue to green or yellow. The well-known copolymer poly(9,9-dioctylfluorene-co-benzothiadiazole) (F8BT) is a prime example, exhibiting efficient yellow-green emission and balanced charge transport.[8][9][10]

Performance Metrics of Fluorene-Based OLEDs

The following table summarizes the performance of representative fluorene-based materials in OLEDs.

| Material/Device Structure | Emission Color | Max. Efficiency (cd/A) | Turn-on Voltage (V) | Reference(s) |

| F8BT-based PLED | Yellow-Green | ~20.3 | ~4.0 | [11] |

| 2M-DDF as HTL with Alq3 emitter | Green | 4.78 | 3.8 | [12] |

| Solution-processed white OLED with a single Cu(I) emitter | Warm White | - | - | [13] |

Organic Field-Effect Transistors (OFETs): Leveraging the Charge Transport Properties of Fluorene Derivatives

The rigid and planar nature of the fluorene core facilitates strong π-π stacking in the solid state, which is conducive to efficient charge transport. This makes fluorene derivatives promising candidates for the active semiconductor layer in OFETs.[14]

Molecular Design for High-Mobility OFETs

The charge carrier mobility in fluorene-based OFETs is highly dependent on the molecular structure and the resulting thin-film morphology. The introduction of bulky substituents at the C9 position can enhance solubility for solution processing, a key advantage for low-cost, large-area electronics.[15] However, these substituents can also influence the intermolecular packing and, consequently, the charge transport properties.

Copolymerization is a widely employed strategy to modulate the energy levels and enhance the charge carrier mobility of fluorene-based materials. For instance, incorporating electron-donating units like thiophene can lead to materials with improved hole mobility.

Performance of Fluorene-Based OFETs

The following table presents the performance metrics of some representative fluorene-based OFETs.

| Material | Channel Type | Mobility (cm²/Vs) | On/Off Ratio | Reference(s) |

| Dicyanovinylene-functionalized fluorene derivative | n-channel | 0.0055 | ~10⁶ | [16] |

| Fluorenone derivative with alkylated double thiophene | p-channel | 0.02 | 10⁷ | [8][17] |

| 2M-DDF | p-channel | 4.65 x 10⁻⁴ | - | [12] |

| 2C1CBz | p-channel | 3.1 x 10⁻³ | - | [18] |

Organic Photovoltaics (OPVs): Fluorene Copolymers as Donor Materials

In the realm of organic solar cells, fluorene-based copolymers are frequently utilized as electron donor materials in bulk heterojunction (BHJ) devices, typically blended with a fullerene derivative or a non-fullerene acceptor.[19]

Engineering the Band Gap and Energy Levels

The efficiency of an OPV device is critically dependent on the energy levels of the donor and acceptor materials. The highest occupied molecular orbital (HOMO) of the donor and the lowest unoccupied molecular orbital (LUMO) of the acceptor determine the open-circuit voltage (Voc), while the optical band gap of the donor dictates the portion of the solar spectrum that can be absorbed.

The versatility of fluorene chemistry allows for precise tuning of these parameters. Copolymerization of fluorene with electron-withdrawing units can lower the HOMO level, leading to a higher Voc. Furthermore, the introduction of different co-monomers can be used to broaden the absorption spectrum and enhance the short-circuit current (Jsc).

Performance of Fluorene-Based OPVs

The table below highlights the performance of some fluorene-based copolymers in OPV devices.

| Donor Polymer:Acceptor Blend | PCE (%) | Voc (V) | Jsc (mA/cm²) | Reference(s) |

| Fluorene-based copolymer:PC71BM (1:2) | 1.22 | - | - | [19] |

| PFDBCPDT:PC61BM (1:3) | 3.06 | 0.87 | - | [1] |

| Fluorene-based copolymer:PC70BM | 6.2 | - | - | [16] |

| PBFO-F:Y6 | 10.71 | 0.84 | 23.17 | [6] |

Synthetic Methodologies: Building the Fluorene Backbone

The synthesis of fluorene-based polymers and small molecules predominantly relies on palladium-catalyzed cross-coupling reactions, with the Suzuki and Yamamoto coupling reactions being the most prevalent.

Suzuki Coupling Polymerization

The Suzuki coupling reaction, which involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst and a base, is a powerful tool for the synthesis of polyfluorenes and their copolymers.[20] This method offers high tolerance to a wide range of functional groups, allowing for the synthesis of complex and well-defined polymer architectures.[21]

Experimental Protocol: Synthesis of Poly(9,9-dioctylfluorene) via Suzuki Coupling

The following protocol provides a representative procedure for the synthesis of a common polyfluorene derivative.

Materials:

-

2,7-Dibromo-9,9-dioctylfluorene

-

9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃), 2M aqueous solution

-

Toluene, anhydrous

-

Methanol

-

Hydrochloric acid (HCl), concentrated

Procedure:

-

In a Schlenk flask, combine 2,7-dibromo-9,9-dioctylfluorene (1 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester (1 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.02 mmol).

-

Evacuate and backfill the flask with argon three times.

-

Add anhydrous toluene (20 mL) and the 2M aqueous potassium carbonate solution (10 mL) to the flask.

-

Heat the reaction mixture to 90°C and stir vigorously under an argon atmosphere for 48 hours.

-

After cooling to room temperature, pour the reaction mixture into a rapidly stirring solution of methanol (200 mL) containing a small amount of concentrated HCl.

-

Collect the precipitated polymer by filtration and wash thoroughly with methanol and then water.

-

Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform.

-

Recover the polymer from the chloroform fraction by precipitation into methanol.

-

Dry the final polymer under vacuum at 60°C.

Device Fabrication Protocol: Solution-Processed Polyfluorene OLED

This protocol outlines the fabrication of a simple, solution-processed OLED using a polyfluorene derivative as the emissive layer.[22][23][24][25]

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS), aqueous dispersion

-

Polyfluorene emissive polymer (e.g., F8BT) dissolved in a suitable organic solvent (e.g., toluene or xylene)

-

Calcium (Ca)

-

Aluminum (Al)

Procedure:

-

Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.

-

Hole Injection Layer (HIL) Deposition: Spin-coat the PEDOT:PSS solution onto the cleaned ITO substrates at 3000-4000 rpm for 30-60 seconds. Anneal the substrates at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox to remove residual water.

-

Emissive Layer (EML) Deposition: Inside the glovebox, spin-coat the polyfluorene solution onto the PEDOT:PSS layer. The spin speed and solution concentration should be optimized to achieve the desired film thickness (typically 50-100 nm). Anneal the film at a temperature below the polymer's glass transition temperature to remove residual solvent.

-

Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a thin layer of calcium (Ca, ~20 nm) followed by a thicker layer of aluminum (Al, ~100-150 nm) through a shadow mask to define the active area of the device. The deposition should be carried out under high vacuum (< 10⁻⁶ Torr).

-

Encapsulation: For improved device lifetime, encapsulate the completed device using a UV-curable epoxy and a glass coverslip in an inert atmosphere.

Future Outlook and Conclusion

The field of fluorene-based organic electronics continues to be a vibrant area of research. Current efforts are focused on the development of new fluorene derivatives with improved stability, higher charge carrier mobilities, and more finely tuned optoelectronic properties. The design of novel non-fullerene acceptors to be paired with fluorene-based donor polymers is a particularly active area in OPV research.[26] Furthermore, the exploration of fluorene-based materials for other applications, such as organic sensors and memory devices, is gaining traction.

References

- Adeoba, A. A., Shen, X., Bi, F., Niu, J., Sun, M., Wen, S., & Bao, X. (2024). Simple oxime functionalized fluorene polymers for organic solar cells. RSC Publishing.

- Bai, S., & Liu, X. (2024). Spectral and Thermal Spectral Stability Study for Fluorene-Based Conjugated Polymers. Journal of Polymer Science.

- Borchardt, C. J., et al. (2022). Mechanochemical Suzuki polymerization for the synthesis of polyfluorenes. Taylor & Francis Online, 709(1), 1-8.

- Chen, Y., et al. (2014). Synthesis, characterization and solar cell application of a D-A copolymer with cyclopentadithiophene and fluorene as donor units. Chinese Journal of Polymer Science, 32(10), 1365-1373.

- Cho, K., et al. (2022). Mechanochemical Suzuki polymerization for the synthesis of soluble polyfluorenes. American Chemical Society.

- Donley, C. L., et al. (2005). Comparison of Performance Parameters for F8BT, F8BT-TFB, and MEH-PPV LEP PLEDs with F8imBT-Br, F8im.

- Fatima, N., et al. (2023). Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell. Arabian Journal of Chemistry, 16(11), 105229.

- Yokoyama, T., & Yokozawa, T. (2007). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki-Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society, 129(24), 7582-7583.

- Bryan, Z. J., & McNeil, A. J. (2013). Chain-Growth Suzuki Polymerization of n-Type Fluorene Copolymers. Macromolecules, 46(21), 8395-8401.

- Oh, J. H., et al. (2012). Synthesis of fluorene-based semiconducting copolymers for organic solar cells. Journal of Nanoscience and Nanotechnology, 12(5), 4132-4136.

- Al-Attar, H. A., et al. (2016). Fluorene-Based Co-polymer With High Hole Mobility and Device Performance in Bulk Heterojunction Organic Solar Cells. Journal of Polymer Science Part A: Polymer Chemistry, 54(15), 2347-2354.

- Yokoyama, A., Miyakoshi, R., & Yokozawa, T. (2004). Chain-Growth Polymerization for the Synthesis of Polyfluorene via Suzuki−Miyaura Coupling Reaction from an Externally Added Initiator Unit. Journal of the American Chemical Society, 126(43), 13686-13687.

- Li, Y., et al. (2024). Hole-Transporting Materials Based on a Fluorene Unit for Efficient Optoelectronic Devices. MDPI.

- Cho, K., et al. (2020). Synthesis and Characterization of Fluorenone-Based Donor-Acceptor Small Molecule Organic Semiconductors for Organic Field-Effect Transistors. Macromolecular Research, 28(7), 654-659.

- Zhang, Y., et al. (2018). a) Transfer characteristics of F8BT OFETs (L = 20 µm, W = 2000 µm) on...

- Kalarus, P., et al. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties. MDPI.

- Grigalevicius, S., et al. (2024).

- Lee, J., et al. (2020). F8BT Oligomers for Organic Solid-State Lasers. ACS Applied Materials & Interfaces, 12(24), 27433-27440.

- Czerwieniec, R., et al. (2022). Thickness Dependence of Electronic Structure and Optical Properties of F8BT Thin Films. MDPI.

- Fan, C., et al. (2009). Polyfluorene Derivatives with Hydroxyl and Carboxyl Substitution: Electrosynthesis and Characterization. The Journal of Physical Chemistry C, 113(22), 9900-9910.

- da Silva, W. J., et al. (2018). Surface, interface and electronic properties of F8:F8BT polymeric thin films used for OLED applications.

- Zhang, Y., & Blom, P. W. M. (2011). Electron and hole transport in poly(fluorene-benzothiadiazole). Applied Physics Letters, 98(14), 143504.

- Zessin, J., et al. (2025). Fluorene Oligomers Featuring a Central 2,1,3-Benzothiadiazole Unit with High Photoluminescence Quantum Yield and Amplified Spontaneous Emission. Macromolecules.

- Nuyken, O., et al. (2007). Multi-colour organic light-emitting displays by solution processing.

- Mustafa, M., et al. (2017). Fabrication and Characterization of Organic Light Emitting Diodes by Using Solution Processable Conjugated Polymer.

- Kalarus, P., et al. (2025). The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties.

- Lahiri, S., & Ramaiah, D. (1998). Photochemistry of fluorene derivatives.

- Mayer, F. J., et al. (2021). Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence. MDPI.

- Naka, S., et al. (2007). Analysis of hole mobility of fluorene derivative films based on the disorder model and relationship between disorder free mobility.

- Nuyken, O., et al. (2007). Solution-Processed Full-Color Polymer Organic Light-Emitting Diode Displays Fabricated by Direct Photolithography.

- Zhang, Y., et al. (2022).

- Bouchard, J., et al. (2000). OptoElectronic Properties of Fluorene-Based Derivatives as Precursors for Light-Emitting Diodes.

- Chen, Y., et al. (2021). Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- Lim, E. (2007). Organic Field-Effect Transistors. MIT.

- Svirskaite, L. M., et al. (2024). Fluorene- and fluorenone-based molecules as electron-transporting SAMs for photovoltaic devices. RSC Publishing.

Sources

- 1. cjps.org [cjps.org]

- 2. 20.210.105.67 [20.210.105.67]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Simple oxime functionalized fluorene polymers for organic solar cells - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00919C [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 15. web.mit.edu [web.mit.edu]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of fluorene-based semiconducting copolymers for organic solar cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. researchgate.net [researchgate.net]

- 22. 20.210.105.67 [20.210.105.67]

- 23. researchgate.net [researchgate.net]

- 24. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 25. Solution processed organic light-emitting devices: structure, device physics and fabrication process [oejournal.org]

- 26. Theoretical design and prediction of novel fluorene-based non-fullerene acceptors for environmentally friendly organic solar cell - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Discovery and History of Iodinated Fluorene Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthetic evolution of iodinated fluorene compounds. From their early preparations through electrophilic substitution to their modern synthesis via advanced catalytic methods, this document traces the journey of these versatile molecules. We will delve into the foundational synthetic protocols, including direct iodination and the Sandmeyer reaction, offering detailed, step-by-step experimental procedures. Furthermore, this guide explores the critical role of iodinated fluorenes as building blocks in contemporary organic synthesis, particularly in palladium-catalyzed cross-coupling reactions, and their significant applications in the development of novel organic electronics and pharmaceuticals.

Introduction: The Fluorene Scaffold and the Impact of Iodination

Fluorene, a polycyclic aromatic hydrocarbon, consists of two benzene rings fused to a central five-membered ring.[1] This planar, electron-rich structure, first identified in coal tar in 1867, has become a cornerstone in the design of functional organic materials and therapeutic agents.[2] The reactivity of the fluorene nucleus, particularly at the 2, 7, and 9 positions, allows for a wide range of chemical modifications, enabling the fine-tuning of its electronic and photophysical properties.

The introduction of iodine atoms onto the fluorene core significantly enhances its synthetic utility. The carbon-iodine bond, being the weakest among the carbon-halogen bonds, serves as a highly effective reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds. This has made iodinated fluorenes invaluable intermediates in modern organic synthesis, particularly in the realm of transition-metal-catalyzed cross-coupling reactions.

Historical Perspective: The Dawn of Iodinated Fluorenes

The exploration of halogenated fluorene derivatives began in the late 19th and early 20th centuries, following the isolation and initial characterization of fluorene itself. While early reports focused primarily on chlorination and bromination, the synthesis of iodinated fluorenes soon followed, driven by the unique reactivity of the C-I bond.

A significant early contribution to the systematic study of fluorene iodination was documented by Jacques and his collaborators in 1967. Their work detailed the direct iodination of fluorene using a mixture of iodine and peracetic acid in acetic acid, leading to the formation of 2-iodofluorene and subsequently 2,7-diiodofluorene.[1] This method provided a clear and efficient route to these key intermediates, paving the way for further exploration of their chemistry.

Foundational Synthetic Methodologies

The preparation of iodinated fluorenes has historically been dominated by two principal strategies: direct electrophilic iodination and the Sandmeyer reaction of aminofluorenes.

Direct Electrophilic Iodination

The electron-rich nature of the fluorene ring system makes it susceptible to electrophilic aromatic substitution. The positions most prone to attack are the 2 and 7 positions, due to the directing influence of the fused benzene rings.

Mechanism of Electrophilic Iodination:

The direct iodination of fluorene typically requires an oxidizing agent to generate a more potent electrophilic iodine species (I+). Common oxidizing agents include nitric acid, iodic acid, and peracetic acid.[1][3] The reaction proceeds through a standard electrophilic aromatic substitution mechanism.

Figure 1: General workflow for the electrophilic iodination of fluorene.

Experimental Protocol: Synthesis of 2-Iodofluorene via Direct Iodination [4]

-

Materials:

-

Fluorene (56.8 parts by weight)

-

Methanol (200 parts by volume)

-

63% Sulfuric acid (aqueous solution, 37 parts by weight)

-

Iodine (31 parts by weight)

-

34% Iodic acid (aqueous solution, 34 parts by weight)

-

-

Procedure:

-

In a reaction vessel equipped with a stirrer, combine fluorene, methanol, and the 63% sulfuric acid solution.

-

Add iodine and the 34% iodic acid solution to the mixture.

-

Heat the reaction mixture to 60°C and stir for 5 hours.

-

After the reaction is complete, cool the mixture and filter the resulting solid.

-

Wash the collected solid with water (2 x 100 parts by volume).

-

Dry the solid overnight at 70°C.

-

Recrystallize the crude product from methanol to yield pure 2-iodofluorene as white powders.

-

Synthesis of 2,7-Diiodofluorene:

By adjusting the stoichiometry of the reagents, particularly using an excess of iodine and the oxidizing agent, the di-iodinated product, 2,7-diiodofluorene, can be obtained as the major product.[1]

The Sandmeyer Reaction

The Sandmeyer reaction provides an alternative and highly efficient route to iodinated fluorenes, starting from the corresponding aminofluorenes. This method is particularly useful for introducing iodine at specific positions that may not be easily accessible through direct iodination. The reaction, discovered by Traugott Sandmeyer in 1884, involves the conversion of a primary aromatic amine to a diazonium salt, which is then displaced by an iodide ion.[5][6]

Mechanism of the Sandmeyer Reaction:

The process begins with the diazotization of an aminofluorene, typically using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5°C).[7][8] The resulting diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group to form the iodinated fluorene.

Figure 2: Workflow of the Sandmeyer reaction for the synthesis of 2-iodofluorene.

Experimental Protocol: Synthesis of 2-Iodofluorene from 2-Aminofluorene

-

Materials:

-

2-Aminofluorene

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite (NaNO₂)

-

Potassium Iodide (KI)

-

Ice

-

Deionized Water

-

-

Procedure:

-

Diazotization:

-

Suspend 2-aminofluorene in a mixture of concentrated hydrochloric acid and water in a beaker.

-

Cool the suspension to 0-5°C in an ice bath with constant stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the suspension. Maintain the temperature below 5°C throughout the addition.

-

Continue stirring for 30 minutes at 0-5°C after the addition is complete to ensure full formation of the diazonium salt.

-

-

Iodide Displacement:

-

In a separate beaker, dissolve potassium iodide in water.

-

Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours.

-

-

Work-up and Purification:

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water, followed by a small amount of cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain pure 2-iodofluorene.

-

-

Physical and Spectroscopic Properties

Iodinated fluorenes are typically crystalline solids with well-defined melting points. The introduction of the heavy iodine atom significantly alters the physical properties of the fluorene core.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 2-Iodofluorene | C₁₃H₉I | 292.12 | 126-129 |

| 2,7-Diiodofluorene | C₁₃H₈I₂ | 418.01 | 216-218 |

Table 1: Physical Properties of Common Iodinated Fluorenes.